
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol . This compound is characterized by a cyclopropane ring substituted with a methanesulfonyl group and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents . One common method is the reaction of alkenes with diazomethane or other carbene precursors under controlled conditions to form the cyclopropane ring . The methanesulfonyl group can be introduced through sulfonylation reactions, while the aldehyde group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yields and purity . The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Sulfonamide or sulfonate derivatives
科学研究应用
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the methanesulfonyl group can participate in nucleophilic substitution reactions . These reactions can modify biological molecules or create new chemical entities with desired properties.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
2-(2-Methylsulfonylpropan-2-yl)cyclopropane-1-carbaldehyde: Similar structure but with a different sulfonyl group, affecting its reactivity and applications.
Uniqueness
2-(2-Methanesulfonylpropan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the methanesulfonyl and aldehyde groups on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
属性
分子式 |
C8H14O3S |
|---|---|
分子量 |
190.26 g/mol |
IUPAC 名称 |
2-(2-methylsulfonylpropan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3S/c1-8(2,12(3,10)11)7-4-6(7)5-9/h5-7H,4H2,1-3H3 |
InChI 键 |
IZXCZGYVCSEPIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC1C=O)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


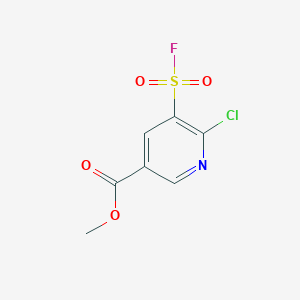


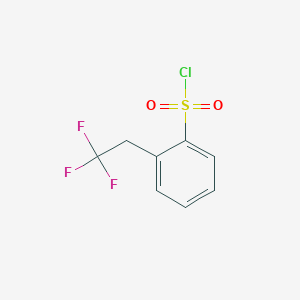
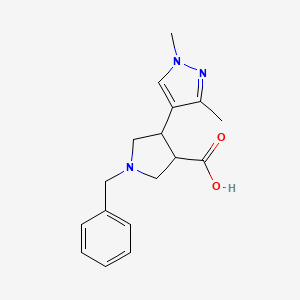
![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
![3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)
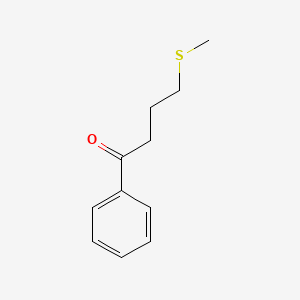
![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
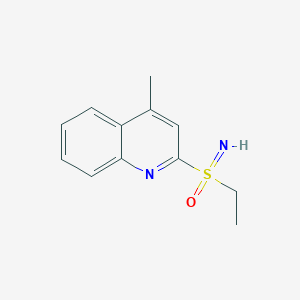
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide](/img/structure/B13225782.png)
![N-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13225786.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine](/img/structure/B13225788.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}butan-1-one](/img/structure/B13225794.png)
